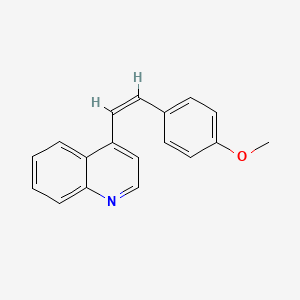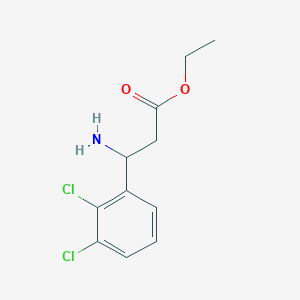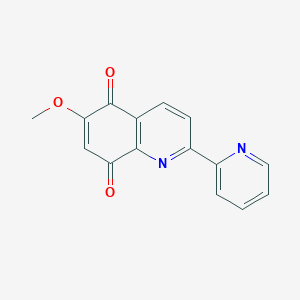
7-Bromo-5-nitroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-nitroquinolin-8-ol is a chemical compound with the molecular formula C9H5BrN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroquinolin-8-ol typically involves the bromination and nitration of quinolin-8-ol. One common method includes the following steps:
Bromination: Quinolin-8-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7th position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-5-nitroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-nitroquinolin-8-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as bacterial gyrases and topoisomerases, which are essential for DNA replication and cell division.
Metal Ion Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroquinolin-8-ol: Lacks the bromine atom at the 7th position.
7-Chloro-5-nitroquinolin-8-ol: Contains a chlorine atom instead of bromine.
8-Hydroxyquinoline: Lacks both the nitro and bromine substituents.
Uniqueness
7-Bromo-5-nitroquinolin-8-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, while the nitro group contributes to its potential as an antimicrobial and anticancer agent.
Propriétés
Numéro CAS |
23521-17-7 |
|---|---|
Formule moléculaire |
C9H5BrN2O3 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
7-bromo-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H |
Clé InChI |
ZHAQCRBRMYTJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)


